4(or 5)-Cyano-1-methylcyclohexene

Description

Significance in Contemporary Synthetic Strategies

The primary significance of 4(or 5)-cyano-1-methylcyclohexene lies in its role as a readily accessible building block derived from the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (B109036) and acrylonitrile (B1666552). researchgate.netbeilstein-journals.org This reaction unites two simple, readily available starting materials into a significantly more complex cyclic structure containing multiple functional groups—a nitrile and an alkene—which can be further elaborated.

The Diels-Alder reaction is a powerful tool in organic synthesis due to its high degree of stereospecificity and its ability to form six-membered rings in a single step. The reaction involving isoprene and acrylonitrile is a classic example of the union of an unsymmetrical diene and dienophile. sci-hub.se The resulting cyanocyclohexene framework is a precursor for various substituted cyclohexanes. For instance, the isomeric mixture can be used in the preparation of 1-amino-1-methyl-3(4)-cyano-cyclohexane through a multi-step process involving the addition of hydrogen cyanide and subsequent hydrolysis. google.com The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in other transformations central to synthetic chemistry. researchgate.netresearchgate.net

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Primary Product | Key Features |

|---|---|---|---|---|

| Isoprene | Acrylonitrile | [4+2] Cycloaddition (Diels-Alder) | This compound | Atom-economical C-C bond formation; creates a functionalized six-membered ring. longdom.orguzh.ch |

Isomeric Considerations and Research Focus

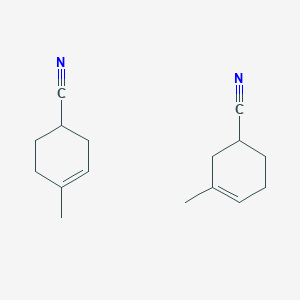

The reaction between isoprene and acrylonitrile inevitably leads to questions of regioselectivity. Because both the diene and the dienophile are unsymmetrical, the cycloaddition can proceed through two different orientations, yielding two primary regioisomers: 4-cyano-1-methylcyclohexene (the "para" adduct) and 3-cyano-1-methylcyclohexene (the "meta" adduct). The designation "this compound" reflects this isomeric mixture. nih.govchemspider.com

Research in this area has focused significantly on understanding and controlling the ratio of these isomers. rsc.orgresearchgate.net Theoretical and experimental studies have shown that the regioselectivity is sensitive to reaction conditions. researchgate.netsci-hub.se

Thermal Reactions: In the absence of a catalyst, the reaction often exhibits poor regioselectivity, sometimes yielding nearly a 1:1 mixture of the para and meta isomers. thieme-connect.denih.gov

Lewis Acid Catalysis: The use of Lewis acids as catalysts can dramatically influence the regioselectivity, often favoring one isomer over the other by coordinating to the nitrile group of the dienophile. This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the acrylonitrile and can enhance the orbital overlap that leads preferentially to one regioisomeric transition state.

Solvent Effects: The choice of solvent can also play a role in directing the regiochemical outcome. rsc.org Studies have shown that hydrogen bond donating (HBD) solvents can influence selectivity. rsc.org

The ability to control the isomeric ratio is crucial for targeted synthesis, as the properties and subsequent reactivity of the 4-cyano and 3-cyano isomers can differ. This ongoing research highlights a fundamental challenge in organic synthesis: directing the outcome of reactions that have multiple possible pathways. researchgate.netnih.gov

| Isomer Name | Common Designation | Formation Pathway | Factors Influencing Yield |

|---|---|---|---|

| 4-Cyano-1-methylcyclohexene | "Para" Adduct | Diels-Alder reaction of isoprene and acrylonitrile | Often favored by Lewis acid catalysis. nih.gov |

| 3-Cyano-1-methylcyclohexene | "Meta" Adduct | Diels-Alder reaction of isoprene and acrylonitrile | Ratio is sensitive to solvent and thermal vs. catalyzed conditions. rsc.orgthieme-connect.de |

Propriétés

IUPAC Name |

3-methylcyclohex-3-ene-1-carbonitrile;4-methylcyclohex-3-ene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11N/c1-7-2-4-8(6-9)5-3-7;1-7-3-2-4-8(5-7)6-9/h2,8H,3-5H2,1H3;3,8H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUZIFFVORTFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C#N.CC1=CCCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in 4 or 5 Cyano 1 Methylcyclohexene Chemistry

Mechanistic Studies of Addition Reactions to the Cyclohexene (B86901) Moiety

The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles and radicals. savemyexams.com

Electrophilic Addition Pathways and Carbocation Intermediates

Electrophilic addition reactions to alkenes are fundamental in organic chemistry. byjus.com In the case of 4(or 5)-cyano-1-methylcyclohexene, an unsymmetrical alkene, the addition of an electrophile (E⁺) proceeds via the formation of a carbocation intermediate. cutm.ac.in The π electrons of the double bond attack the electrophile, leading to the formation of a new sigma bond and a positively charged carbon atom. cutm.ac.inlibretexts.org

The regioselectivity of this addition is governed by the stability of the resulting carbocation. According to Markovnikov's rule, the electrophile adds in a way that generates the most stable carbocation intermediate. byjus.comcutm.ac.in For 1-methylcyclohexene derivatives, the addition of an electrophile like H⁺ can lead to two possible carbocations. The more stable carbocation is the one where the positive charge is on the more substituted carbon atom (a tertiary carbocation in this case). cutm.ac.inlibretexts.org This stability is attributed to inductive effects and hyperconjugation from the adjacent alkyl groups. libretexts.org

The general mechanism for electrophilic addition is a two-step process:

Attack of the π bond on the electrophile: This is the rate-determining step and results in the formation of the more stable carbocation. cutm.ac.inlibretexts.org

Attack by a nucleophile: The carbocation, being a strong electrophile, is then attacked by a nucleophile (Nu⁻) to form the final addition product. cutm.ac.in

Table 1: Key Steps in Electrophilic Addition to this compound

| Step | Description | Intermediate |

| 1 | The π electrons of the cyclohexene double bond attack an electrophile (E⁺). | A tertiary carbocation is preferentially formed on the C1 carbon due to the stabilizing effect of the methyl group. |

| 2 | A nucleophile (Nu⁻) attacks the carbocation intermediate. | The final addition product is formed. |

It is important to note that the cyano group, being electron-withdrawing, can influence the stability of the carbocation intermediate, potentially affecting the regioselectivity of the addition.

Nitrile Group Reactivity Mechanisms

The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized triple bond, with the carbon atom being electrophilic. libretexts.orgpressbooks.pub This makes it susceptible to nucleophilic attack.

Nucleophilic Attack at the Nitrile Carbon

Nucleophiles can add to the electrophilic carbon of the nitrile group, breaking the π bond and forming an sp²-hybridized imine anion intermediate. libretexts.orglibretexts.org This initial adduct can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions. For instance, reaction with Grignard reagents (R-MgX) leads to the formation of ketones after hydrolysis, while reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. libretexts.orgwikipedia.org

The general mechanism involves:

Nucleophilic addition: The nucleophile attacks the electrophilic carbon of the nitrile group.

Intermediate formation: An imine anion is formed.

Protonation/Hydrolysis: The intermediate is then protonated or hydrolyzed to yield the final product.

The presence of the cyclohexene ring and the methyl group can sterically hinder the approach of the nucleophile to the nitrile carbon.

Nitrile Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com This transformation proceeds through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, the nitrile is first protonated at the nitrogen atom. libretexts.orgyoutube.com This protonation makes the nitrile carbon even more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com A series of proton transfers and tautomerization then leads to the formation of an amide. chemistrysteps.com The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

The mechanism involves the following key steps:

Protonation of the nitrile nitrogen. libretexts.orgyoutube.com

Nucleophilic attack by water on the nitrile carbon. libretexts.org

Deprotonation to form a tautomer of an amide (an imidic acid). chemistrysteps.com

Tautomerization to the more stable amide. chemistrysteps.com

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of ammonia (B1221849) to give the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis:

Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This forms an intermediate with a negative charge on the nitrogen. Protonation by water gives a hydroxy imine, which then tautomerizes to an amide. libretexts.orgpressbooks.pub The amide is then hydrolyzed by the base to a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.comjk-sci.comlibretexts.org For this reason, base-catalyzed hydrolysis is often preferred for preparative purposes as the final deprotonation of the carboxylic acid drives the reaction to completion. jk-sci.com

The mechanism involves:

Nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com

Protonation of the resulting anion by water to form a hydroxy imine.

Tautomerization to an amide. pressbooks.pub

Nucleophilic attack of hydroxide on the amide carbonyl.

Elimination of the amide anion (a poor leaving group, but the reaction is driven forward). chemistrysteps.com

Deprotonation of the carboxylic acid by the strong base to form a carboxylate salt. chemistrysteps.com

Rearrangement and Cyclization Mechanisms

The structure of this compound offers the potential for various rearrangement and cyclization reactions, often catalyzed by acids or metals, or induced photochemically. These reactions can lead to the formation of complex polycyclic structures.

While specific mechanistic studies on rearrangements and cyclizations of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest several possibilities. For instance, carbocation intermediates formed during electrophilic additions could undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations before being trapped by a nucleophile.

Furthermore, intramolecular reactions are conceivable. For example, under certain conditions, the nitrile group could potentially act as an internal nucleophile, attacking a carbocation center elsewhere in the molecule, leading to the formation of a bicyclic system. The feasibility of such cyclizations would depend on the stereochemistry of the substrate and the reaction conditions, which must favor the formation of a thermodynamically stable ring system (typically 5- or 6-membered rings). Such intramolecular cyclizations are known in the synthesis of natural products. nih.govnih.gov The Diels-Alder reaction, a type of concerted cycloaddition, is another important cyclization reaction that can form cyclohexene derivatives. uzh.chresearchgate.net

Thermal Rearrangements Leading to Cyano-Methylcyclohexenes

The formation of cyano-methylcyclohexenes through thermal rearrangements often involves the ring-enlargement of smaller carbocyclic systems. A key pathway is the thermal reorganization of vinylcyclobutane derivatives.

Detailed research has focused on the stereochemistry of the thermal rearrangement of compounds like cis- and trans-1-cyano-2-trans-propenylcyclobutane, which rearrange to form 4-cyano-3-methylcyclohexenes. acs.org This process is a not-obviously-concerted "diradical" thermal reorganization. The strain energy of the cyclobutane (B1203170) ring facilitates these reactions at manageable temperatures. acs.org

The mechanism proceeds through a diradical intermediate. The stereochemical outcome of these reactions is particularly noteworthy. Studies using deuterium (B1214612) labeling as a stereochemical marker revealed that the same stereoisomer of the cyclohexene product predominates, regardless of whether the starting material is the cis or trans cyclobutane isomer. acs.org This finding suggests that the reaction does not follow the orbital symmetry rules typical of concerted reactions. acs.org

The preference for a specific stereoisomer is rationalized by the behavior of the intermediate diradical. The diradical exists in a "caldera" of rotationally labile conformations. Ring closure occurs when the two radical centers come into proximity with the correct orbital orientation for bonding. acs.org The stereochemical outcome is dictated by the relative rates of internal rotation within the diradical intermediate. acs.org For instance, the rotational rate of a cyanomethyl group is faster than that of a methallyl group, which in turn is faster than rotation about the main carbon chain. acs.org

This type of rearrangement, specifically the vinylcyclobutane-to-cyclohexene rearrangement, provides a valuable method for synthesizing substituted cyclohexene rings. The table below summarizes the key aspects of this thermal rearrangement.

Table 1: Characteristics of Thermal Rearrangement of 1-Cyano-2-propenylcyclobutane

| Starting Material | Product | Key Intermediate | Mechanistic Feature | Stereochemical Outcome |

|---|---|---|---|---|

| cis- and trans-1-Cyano-2-(E)-propenylcyclobutane | 4-Cyano-3-methylcyclohexenes | Diradical | Not-obviously-concerted, ring-enlargement | Predominance of a single stereoisomer from both starting materials. acs.org |

Photochemical Reaction Mechanisms and Intermediates

The photochemistry of cyclohexene derivatives, including cyano-substituted ones, is rich and allows for the formation of products not accessible through thermal means. These reactions often involve highly reactive intermediates like strained E-isomers or radical ions. nih.govcdnsciencepub.com

One significant photochemical reaction is the nucleophile–olefin combination. Direct irradiation of an acetonitrile–methanol solution of 1,4-dicyanobenzene and 1-methylcyclohexene results in the formation of various 1:1:1 adducts of methanol, the olefin, and the aromatic compound. cdnsciencepub.com This reaction can be photosensitized by electron transfer agents like biphenyl, which often improves the yield. The addition of salts, such as magnesium perchlorate, can dramatically influence the regioselectivity of the reaction. cdnsciencepub.com For 1-methylcyclohexene, four distinct regio- and stereoisomeric adducts have been identified from this reaction. cdnsciencepub.com

Another notable photochemical process is the cycloaddition with acetylacetone (B45752). When a solution of acetylacetone and 1-methylcyclohexene is irradiated, it yields substituted heptandiones. This reaction represents a cycloaddition to an isolated double bond. cdnsciencepub.com

Furthermore, 1-methylcyclohexene can undergo a photoinduced carboborative ring contraction. nih.gov Irradiation in the presence of a trialkylborane and a photosensitizer like p-xylene (B151628) leads to a clean and efficient carboborative ring contraction. Subsequent oxidation of the organoborane intermediate yields functionalized cyclopentanes with newly formed stereocenters. nih.gov This reaction proceeds faster in more polar solvents, suggesting the involvement of polar intermediates. nih.gov

Table 2: Photochemical Reactions of 1-Methylcyclohexene

| Reaction Type | Reagents | Key Intermediates | Products | Reference |

|---|---|---|---|---|

| Nucleophile–Olefin Combination | 1,4-Dicyanobenzene, Methanol | Radical ions | 1:1:1 Adducts (Methanol:Olefin:Aromatic) | cdnsciencepub.com |

| Cycloaddition | Acetylacetone | Excited state of acetylacetone | Substituted heptandiones | cdnsciencepub.com |

| Carboborative Ring Contraction | Trialkylborane, Photosensitizer (e.g., p-xylene) | Strained E-cyclohexene isomer, Polar intermediates | Functionalized cyclopentylmethanols (after oxidation) | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization pathways involving the cyano group in cyclohexene derivatives are powerful methods for constructing new ring systems. These reactions can be initiated by various means, including radical-based and ionic mechanisms.

Radical-mediated intramolecular translocation of a cyano group is a significant pathway. preprints.org The general mechanism involves the addition of an in-situ generated carbon radical onto the nitrile's carbon-nitrogen triple bond. This step forms a cyclic iminyl radical intermediate. Subsequent β-cleavage of this intermediate results in the relocation of the cyano group and the formation of a new carbon-centered radical, which can then be trapped or further react to yield the final product. preprints.org The feasibility of the initial cyclization step is dependent on the ring size of the forming cyclic iminyl radical, with 5- and 6-membered rings being generally favored. preprints.org

Base-catalyzed intramolecular cyclization offers another route. For example, β-oxonitriles can undergo intramolecular nitrile-anionic cyclization. In a study on a complex triterpenoid (B12794562) containing a 2-cyano-3,10-diketone fragment, treatment with a base like potassium tert-butoxide in tert-butanol (B103910) induced an intramolecular cyclization. This reaction proceeded via a metalated nitrile intermediate to form an A-pentacyclic alkene β-ketonitrile. mdpi.com This demonstrates how the cyano group can act as an electrophilic partner for an intramolecular nucleophilic attack by a carbanion generated elsewhere in the molecule. mdpi.com

These cyclization strategies are valuable for synthesizing complex polycyclic structures from appropriately functionalized cyano-cyclohexene precursors.

Table 3: Intramolecular Cyclization Mechanisms

| Pathway | Initiator/Conditions | Key Intermediate | General Outcome | Reference |

|---|---|---|---|---|

| Radical-Mediated Cyano Migration | Radical initiator | Cyclic iminyl radical | Relocation of the cyano group | preprints.org |

| Anionic Cyclization | Base (e.g., t-BuOK) | Enolate/Carbanion | Formation of a new carbocyclic ring | mdpi.com |

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of the 4(or 5)-Cyano-1-methylcyclohexene isomers. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's substitution pattern, ring conformation, and the spatial relationships between its protons can be achieved.

Determination of Substitution Patterns and Ring Conformation

The substitution pattern on the cyclohexene (B86901) ring is established by analyzing 1D and 2D NMR spectra. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the position of the methyl and cyano groups relative to the double bond. For example, a correlation between the methyl protons and the non-protonated carbon of the double bond would help distinguish between the 4-cyano and 5-cyano isomers. rsc.org The conformation of the cyclohexene ring, which typically adopts a half-chair form, can be inferred from the chemical shifts and coupling constants of the ring protons. In substituted cyclohexenes, the ring can exist in two rapidly interconverting half-chair conformations. The preferred conformation is the one that minimizes steric interactions. nih.gov

Elucidation of Spatial Relationships and Coupling Constants (COSY, NOESY)

Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for elucidating the spatial relationships between protons.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk In the context of this compound, COSY spectra would reveal the connectivity of the protons on the cyclohexene ring, allowing for a sequential assignment of the proton signals around the ring. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. reed.edu This is particularly useful for determining the relative stereochemistry of the substituents and the conformation of the ring. For example, a NOESY correlation between the methyl group protons and a specific proton on the ring would indicate their spatial proximity, providing evidence for a particular conformation. rsc.orgbackblazeb2.com

The magnitude of the proton-proton coupling constants (³JHH) is also highly informative. In cyclohexene systems, the coupling between adjacent axial-axial protons is typically large (10-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-4 Hz). organicchemistrydata.org These values can help to assign the axial or equatorial orientation of the protons and, by extension, the substituents.

Table 1: Representative ¹H NMR Data for Substituted Cyclohexenes

| Proton Type | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |

| Olefinic Proton | 5.5 - 6.0 | |

| Allylic Protons | 2.0 - 2.5 | Allylic (⁴J): ~1-3 |

| Other Ring Protons | 1.2 - 2.2 | Vicinal (³J): ax-ax ~10-12, ax-eq ~2-4, eq-eq ~2-4 |

| Methyl Protons | 0.9 - 1.2 |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern and conformation of the molecule.

Low-Temperature NMR for Conformational Equilibrium Studies

At room temperature, the two half-chair conformations of the cyclohexene ring interconvert rapidly, leading to an averaged NMR spectrum. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of separate signals for each conformer. scielo.org.mxauremn.org.br This technique, known as low-temperature NMR, is a powerful tool for studying the conformational equilibrium of cyclic molecules. nih.govhi.is By integrating the signals of the individual conformers at a temperature where the exchange is slow on the NMR timescale, the equilibrium constant and the free energy difference between the conformers can be determined. scielo.org.mx This provides quantitative information about the relative stability of the different conformations of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. nih.gov It is particularly useful for identifying specific functional groups and analyzing their chemical environment and orientation.

Identification of Cyano Group Vibrations

The cyano (C≡N) group has a characteristic and strong stretching vibration that appears in a relatively clean region of the infrared and Raman spectra, typically between 2200 and 2300 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic environment of the cyano group. nih.gov For instance, conjugation with the double bond in the 4-cyano isomer might shift the frequency compared to the non-conjugated 5-cyano isomer. The intensity of the cyano stretch can also provide information. In some cases, factors like the angle between dicyano groups can influence the relative appearance of symmetric and asymmetric stretching frequencies. researchgate.net

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2200 - 2300 |

| Alkene (C=C) | Stretching | ~1640 - 1680 |

| C-H (sp²) | Stretching | ~3000 - 3100 |

| C-H (sp³) | Stretching | ~2850 - 3000 |

Analysis of Functional Group Presence and Bond Orientations

Beyond the cyano group, vibrational spectroscopy allows for the identification and analysis of other functional groups present in the molecule. The C=C stretching vibration of the cyclohexene ring typically appears around 1640 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkene and alkyl portions of the molecule are also readily identifiable. researchgate.net Furthermore, the fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of bending and stretching vibrations that is unique to the molecule and can be used for identification. docbrown.info In some instances, the orientation of specific bonds can be inferred from the polarization dependence of Raman scattering or by comparing experimental spectra with theoretical calculations. These calculations can help to assign the observed vibrational bands to specific normal modes of the molecule. researchgate.net

X-ray Diffraction (XRD) and X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and torsional angles.

X-ray crystallography is a powerful, non-destructive technique that provides an absolute and detailed three-dimensional picture of a molecule's structure. numberanalytics.com This is crucial for definitively establishing the stereochemistry of chiral centers and the relative orientation of substituents on a ring system, which can be challenging to assign solely based on other spectroscopic methods. 182.160.97 For substituted cyclohexene systems, where multiple stereoisomers are possible, single-crystal X-ray analysis provides unequivocal proof of configuration.

In the context of related cyanated cyclic compounds, X-ray diffraction has been successfully employed to determine the conformation and configuration of α-amino oximes derived from terpene hydrocarbons like car-3-ene and α-pinene. researchgate.net For instance, the crystal structure of (1S,3S,6R)-3-dimethylamino-caran-4-one (E)-oxime was resolved, confirming its stereochemical details. researchgate.net Similarly, the stereochemistry of key intermediates in the synthesis of chiral thiophene (B33073) derivatives fused with a menthane ring was unambiguously determined using single-crystal X-ray crystallography, revealing the trans-diequatorial orientation of alkyl groups. researchgate.net This technique was also vital in confirming the structure of an unexpected product, (1S,4R,5R,6S)-4-cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonane-6-yl acetate, formed during a bridged Ritter reaction. researchgate.net These examples underscore the capability of X-ray analysis to provide definitive stereochemical assignments for complex cyclic nitriles, a role it would similarly serve for isomers of this compound.

Table 1: Example Crystallographic Data for a Related Cyanated Bicyclic Compound

The following table presents crystallographic data for (1S,4R,5R,6S)-4-cyano-2,2,6-trimethyl-3-azabicyclo[3.3.1]nonane-6-yl acetate, illustrating the type of data obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀N₂O₂ |

| Space Group | Monoclinic, P2₁ |

| a (Å) | 8.6120 (17) |

| b (Å) | 7.4570 (15) |

| c (Å) | 11.189 (2) |

| β (°) | 110.16 (3) |

| Volume (ų) | 673.8 (2) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.229 |

Beyond stereochemistry, X-ray diffraction elucidates the complete molecular structure, including precise bond lengths and angles, and reveals how molecules arrange themselves in a solid state through crystal packing. rsc.orgnih.gov This information is critical for understanding intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which influence the material's physical properties. researchgate.net

For example, in the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction, the structures of complex products like r-3-(4-cyanophenyl)-3,t-6-dimethyltetrahydropyran were firmly established by X-ray crystallography. cdnsciencepub.com The analysis provided not only the connectivity and stereochemistry but also the conformation of the tetrahydropyran (B127337) ring and the orientation of the substituents. cdnsciencepub.com The study of molecular packing in these crystals reveals how intermolecular forces dictate the three-dimensional lattice. researchgate.net The analysis of crystal packing for pyran derivatives, for instance, has shown how intermolecular N—H⋯N and N—H⋯O hydrogen bonds can create complex three-dimensional architectures. nih.gov Understanding these packing motifs is crucial in the field of crystal engineering, where the goal is to design materials with specific properties based on predictable intermolecular interactions. psu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for detecting and characterizing transient or charged species in solution, such as reaction intermediates. nih.gov In the synthesis of complex molecules, identifying key intermediates is crucial for understanding reaction mechanisms. ESI-MS allows for the direct observation of these species from the reaction mixture.

For example, in palladium-catalyzed reactions, ESI-MS and subsequent tandem MS/MS analyses have been used to directly detect cationic palladium-containing reaction intermediates. nih.gov This provides direct evidence for proposed mechanistic pathways and clarifies the role of ligands and additives. nih.gov While specific ESI-MS studies on the synthesis of this compound are not detailed in the literature, this technique could be applied to identify potential intermediates, such as metal-complexed species or protonated precursors, in its synthetic pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. thermofisher.com It is particularly valuable for analyzing the product distribution of reactions that can yield multiple isomers and byproducts, as is common in the synthesis of substituted cyclohexenes. rsc.org

In the context of this compound, GC-MS would be essential to separate and identify the two constitutional isomers (4-cyano and 5-cyano) and any other related products, such as isomers with different double bond positions. datapdf.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, which acts as a molecular fingerprint. researchgate.net For instance, the isomers 3-methylcyclohexene (B1581247) and 4-methylcyclohexene (B165706) can be differentiated by their mass spectra; 4-methylcyclohexene exhibits a significant peak at m/z 54 due to a retro-Diels-Alder fragmentation, a pathway that is less favorable for the 3-methyl isomer. slideshare.net A similar strategy could be employed to distinguish between the 4- and 5-cyano isomers of 1-methylcyclohexene based on their characteristic fragmentation pathways. The NIST WebBook provides reference mass spectrum data for the related compound 4-Cyanocyclohexene, showing key fragments that aid in its identification. nist.gov

Table 2: Key Mass Spectral Fragments for 4-Cyanocyclohexene

This table shows prominent peaks in the electron ionization (EI) mass spectrum of 4-Cyanocyclohexene, a structurally related compound. nist.gov These fragments are used to identify the compound.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

| 107 | 35 | [M]⁺ (Molecular Ion) |

| 79 | 100 | [M - C₂H₄]⁺ |

| 54 | 95 | [C₄H₆]⁺ (Retro-Diels-Alder) |

| 80 | 70 | [M - HCN]⁺ |

| 106 | 30 | [M - H]⁺ |

Electronic Spectroscopy: UV-Visible and Circular Dichroism (CD)

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

UV-Visible spectroscopy provides information about molecules containing π-bonds and other chromophores. The π-system of the double bond and the n-electrons of the nitrile group in this compound would give rise to characteristic absorptions in the UV region. The position and intensity of these absorption bands are sensitive to the molecular environment and substitution pattern.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. libretexts.org This technique is exclusively used for chiral molecules. jascoinc.com If this compound is prepared in an enantiomerically enriched form, CD spectroscopy would be a powerful tool for its characterization. The CD spectrum provides information about the absolute configuration and the conformation of the molecule in solution. For example, CD spectroscopy has been used to monitor the UV-induced degradation of DNA by observing changes in its helical structure. nih.gov Similarly, temperature-dependent CD measurements can be used to study conformational changes and the aggregation behavior of chiral molecules in solution. rsc.orgrsc.org For a chiral sample of 4-Cyano-1-methylcyclohexene, the sign and magnitude of the Cotton effect in its CD spectrum would be characteristic of its specific three-dimensional structure.

Studies of Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is governed by the electronic transitions associated with its chromophores: the carbon-carbon double bond (C=C) and the cyano group (C≡N). sathyabama.ac.in The interaction between these groups influences the energy and intensity of these transitions.

The isolated C=C double bond in the cyclohexene ring is expected to exhibit a strong π → π* transition. libretexts.org For a simple monosubstituted alkene like 1-methylcyclohexene, this absorption typically occurs in the vacuum UV region, but substitution shifts it to longer, more accessible wavelengths. nist.gov The cyano group contains both a triple bond and a nitrogen atom with a lone pair of electrons. Consequently, it can undergo both π → π* and n → π* transitions. The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen to an antibonding π* orbital, is characteristically weak (low molar absorptivity) and occurs at a longer wavelength than the π → π* transition. masterorganicchemistry.com

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Characteristics |

| π → π | C=C (in cyclohexene ring) | ~180-220 nm | High intensity (strong absorption) |

| n → π | C≡N (cyano group) | ~270-300 nm | Low intensity (weak absorption) masterorganicchemistry.com |

| π → π | C≡N (cyano group) | Shorter wavelength than n → π | High intensity |

| σ → σ* | C-C, C-H bonds | < 150 nm (Vacuum UV) | Very high energy, not typically observed in standard UV-Vis libretexts.org |

This interactive table summarizes the expected electronic transitions for this compound based on its functional groups.

Chiroptical Property Elucidation via Circular Dichroism

Chirality is a key feature of this compound. The 4-cyano isomer possesses a stereocenter at the carbon atom bonded to the cyano group, making it a chiral molecule that can exist as a pair of enantiomers. The 5-cyano isomer has two stereocenters, leading to the possibility of multiple diastereomers. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating such chiral molecules. grafiati.comnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. mdpi.com A non-racemic mixture of enantiomers will produce a CD spectrum, whereas an achiral molecule or a racemic mixture will be CD-silent. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for determining the absolute configuration and conformational preferences of chiral compounds. mdpi.com

For this compound, the CD spectrum would be characterized by Cotton effects corresponding to the electronic transitions of its chromophores (C=C and C≡N). The sign (positive or negative) and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. When a ligand binds to a protein, it can acquire an induced CD (ICD) spectrum, which provides information about the binding interaction. nih.gov Time-resolved circular dichroism (TRCD) can be used to follow changes in chirality during dynamic processes like photoconversion. nih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict and interpret experimental CD spectra, aiding in the assignment of absolute configuration. grafiati.com

| Spectroscopic Principle | Information Obtained | Relevance to this compound |

| Differential absorption of left and right circularly polarized light mdpi.com | Distinguishes between enantiomers and conformations of chiral molecules. | Confirms the presence of a non-racemic mixture of the chiral 4-cyano or 5-cyano isomers. |

| Cotton Effect | Provides information on the stereochemical environment of a chromophore. | Analysis of Cotton effects associated with C=C and C≡N transitions allows for the assignment of absolute configuration. |

| Induced Circular Dichroism (ICD) | Probes the binding of achiral or chiral small molecules to a chiral macromolecule (e.g., protein). nih.gov | Can be used to study interactions of the molecule with chiral environments or biomolecules. |

| Vibrational Circular Dichroism (VCD) | Provides stereochemical information from vibrational transitions (infrared region). grafiati.com | Offers complementary structural information to electronic CD, focusing on the molecule's vibrational modes. |

This interactive table outlines the principles of chiroptical spectroscopy and their application to the analysis of this compound.

Advanced X-ray Based Spectroscopic Methods

X-ray based techniques offer a direct probe into the elemental composition and electronic states of atoms within a molecule, providing information that is complementary to other spectroscopic methods.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. kratos.combnl.gov The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. fu-berlin.de The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment and oxidation state of the atom. gla.ac.uk

For this compound, XPS analysis would provide a survey spectrum identifying the presence of carbon and nitrogen. High-resolution spectra of the C 1s and N 1s regions would offer detailed chemical state information.

C 1s Spectrum: The C 1s signal would be composed of several overlapping peaks corresponding to the different types of carbon atoms in the molecule: the sp2 carbons of the C=C bond, the sp3 carbons of the cyclohexene ring and methyl group, and the unique sp-hybridized carbon of the cyano group. The electron-withdrawing nature of the nitrogen atom would cause the cyano carbon to appear at a higher binding energy compared to the hydrocarbon carbons.

N 1s Spectrum: The N 1s spectrum would show a single primary peak corresponding to the nitrogen atom in the cyano group. The binding energy of this peak is characteristic of a nitrile (-C≡N) nitrogen. tudelft.nl The precise binding energies can be used to distinguish nitriles from other nitrogen-containing functional groups. tudelft.nl

XPS is particularly valuable for analyzing thin films or surface modifications of materials containing this compound. thermofisher.com

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.8 eV | Reference for C-C, C-H in the ring and methyl group. |

| Carbon | C 1s | ~286-287 eV | sp-hybridized carbon of the cyano group (-C ≡N). tudelft.nl |

| Nitrogen | N 1s | ~399-400 eV | Nitrogen in the cyano group (-C≡N ). tudelft.nl |

This interactive table presents the expected core-level binding energies for the elements in this compound as would be determined by XPS.

Applications of 4 or 5 Cyano 1 Methylcyclohexene As a Synthetic Intermediate

Role in Complex Molecule Synthesis

4(or 5)-Cyano-1-methylcyclohexene serves as a crucial starting material for the synthesis of more intricate molecules. The presence of both a cyano group and a double bond within the cyclohexene (B86901) framework provides multiple reaction sites for further chemical transformations. uzh.chma.edu This dual functionality allows for sequential or tandem reactions, leading to the efficient construction of complex carbocyclic and heterocyclic systems.

The Diels-Alder reaction, for instance, can be employed to create polycyclic structures by reacting the cyclohexene double bond with a suitable diene. uzh.ch Furthermore, the cyano group can be strategically manipulated to introduce other functionalities or to participate in cyclization reactions, thereby increasing the molecular complexity. The ability to perform site-selective reactions on either the double bond or the cyano group makes this compound a valuable tool for synthetic chemists aiming to build elaborate molecular scaffolds. nih.govimperial.ac.uk

Building Block for Nitrogen Heterocycles and Derivatives

The cyano group in this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. chalmers.sefrontiersin.orgrsc.org Through reductive cyclization methods, the nitrile functionality can be transformed to an amine, which can then undergo intramolecular reactions with other functional groups to form heterocyclic rings. csic.es

For example, reduction of the cyano group to a primary amine, followed by reactions with electrophiles, can lead to the formation of pyrrolidines, piperidines, and other saturated nitrogen heterocycles. csic.es Cascade reactions, where multiple bond-forming events occur in a single pot, have been developed to efficiently synthesize polycyclic nitrogen heterocycles from simple precursors like this compound. nih.govnih.gov These strategies often involve metal-catalyzed processes that enable the construction of complex ring systems with high degrees of stereocontrol. organic-chemistry.org The versatility of this building block also extends to the synthesis of various other nitrogen heterocycles, including imidazoles and pyrazoles, through multi-component reactions. mdpi.com

Strategies for Functional Group Interconversion of the Cyano Moiety

The cyano group is a versatile functional group that can be converted into a wide range of other functionalities, a process known as functional group interconversion (FGI). imperial.ac.ukfiveable.meub.edujournalspress.com This versatility is a key aspect of the utility of this compound in organic synthesis.

Common transformations of the cyano group include:

Reduction to Amines: The nitrile can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or borane. imperial.ac.ukvanderbilt.eduyoutube.com This transformation is fundamental for introducing a basic nitrogen atom into the molecule, which is often a key feature in pharmacologically active compounds.

Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (R-COOH). solubilityofthings.com This provides a route to introduce an acidic functional group and allows for further derivatization, such as ester or amide formation.

Conversion to Aldehydes: Partial reduction of the nitrile using reagents like diisobutylaluminium hydride (DIBAL-H) can afford an aldehyde (R-CHO) after hydrolysis of the intermediate imine. imperial.ac.ukvanderbilt.edu

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents), leading to the formation of ketones after hydrolysis. youtube.com

These interconversions significantly expand the synthetic utility of this compound, allowing it to be a precursor to a diverse array of compounds. researchgate.net

Utility in Natural Product Synthesis

The structural motifs accessible from this compound are found in numerous natural products. researchgate.net The ability to construct both carbocyclic and heterocyclic frameworks makes this compound a valuable starting point for the total synthesis of complex natural molecules. rsc.org For instance, the cyclohexene core can serve as a template for building the ring systems of various terpenes and alkaloids.

Synthetic strategies often involve the initial elaboration of the cyclohexene ring, followed by the transformation of the cyano group to introduce key functionalities present in the target natural product. researchgate.net The stereochemistry of the cyclohexene ring can also be controlled and manipulated during the synthesis, which is crucial for achieving the correct stereoisomer of the natural product.

Development of Advanced Materials and Functional Chromophores

Beyond its use in the synthesis of discrete molecules, this compound and its derivatives have found applications in materials science. The incorporation of the cyano group into larger π-conjugated systems can lead to the formation of functional chromophores with interesting photophysical properties. nih.govcardiff.ac.ukrsc.org These chromophores can exhibit fluorescence and have potential applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. researchgate.netresearchgate.net

The synthesis of such materials often involves coupling the cyano-containing cyclohexene unit with other aromatic or heterocyclic moieties to extend the π-conjugation. researchgate.net The electron-withdrawing nature of the cyano group can be used to tune the electronic properties of the resulting chromophore, influencing its absorption and emission wavelengths. researchgate.net The development of multicomponent reactions has provided efficient pathways to construct complex and functional π-systems from simple building blocks, including nitrile-containing compounds. nih.govrsc.org

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthesis Methods

The synthesis of specific stereoisomers of 4(or 5)-cyano-1-methylcyclohexene is crucial for its application in pharmaceuticals and other specialized fields where molecular geometry dictates biological activity and material properties. rsc.orgupol.cz Future research is increasingly directed towards the development of novel stereoselective synthesis methods to control the chiral centers within the molecule.

Current research in stereoselective synthesis often employs chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to guide the stereochemical outcome of a reaction. du.ac.innumberanalytics.com For the synthesis of enantiomerically enriched cyanocyclohexene derivatives, a chiral auxiliary could be used to direct the addition of a cyano group to a prochiral cyclohexene (B86901) precursor. du.ac.in Another promising approach is the use of chiral catalysts, which can facilitate asymmetric transformations with high enantioselectivity. rsc.orgpnas.org For instance, organocatalytic methods, employing small organic molecules as catalysts, have shown great potential in constructing complex chiral molecules. rsc.org The development of chiral amine catalysts, for example, has enabled the enantioselective synthesis of highly substituted cyclohexene derivatives through cascade reactions. rsc.org

Future efforts will likely focus on designing more efficient and selective chiral catalysts, including transition metal complexes and organocatalysts, specifically tailored for the synthesis of this compound. pnas.orgacs.org The goal is to achieve high yields and excellent stereocontrol (both diastereoselectivity and enantioselectivity) under mild reaction conditions, making the synthesis more practical and scalable. youtube.com The exploration of dynamic kinetic resolution pathways, where a racemic starting material is converted into a single enantiomer of the product, could also be a significant area of investigation. acs.org

Exploration of New Catalytic Transformations Involving the Cyano Group

The cyano group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. chemicalbook.com Research in this area is moving towards the discovery of new catalytic transformations that are more efficient, selective, and environmentally friendly than traditional methods.

One key area of future research is the catalytic hydrolysis of the cyano group to form the corresponding carboxylic acid or amide. A patent has described the selective hydrolysis of 1-formamido-1-methyl-3(4)-cyano-cyclohexane to the corresponding amine in an acidic aqueous medium, highlighting the potential for selective transformations of the cyano group in related structures. google.com The development of novel catalysts, such as metal- and enzyme-based systems, could enable this transformation under milder conditions and with higher functional group tolerance.

Another important transformation is the catalytic reduction of the cyano group to a primary amine. This can be achieved through methods like catalytic hydrogenation. Future research will likely focus on developing catalysts that can selectively reduce the nitrile without affecting the double bond in the cyclohexene ring.

Furthermore, the exploration of catalytic cycloaddition reactions involving the cyano group could lead to the synthesis of novel heterocyclic compounds. nih.gov For example, the [3+2] cycloaddition of the nitrile with azides can form tetrazoles, which are important scaffolds in medicinal chemistry. Developing catalysts to control the regioselectivity and stereoselectivity of such reactions is a significant challenge and a promising area for future investigation.

Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research on this compound will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational chemistry to elucidate complex reaction pathways. coe.edunih.govmdpi.com

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing the structure of this compound and its reaction products. chemicalbook.comhi.is While specific spectra for this compound are not widely published, data from related compounds like 4-cyano-1-cyclohexene and 4-methyl-1-cyclohexene can provide valuable insights. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Data for Related Cyclohexene Derivatives

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| 4-Cyano-1-cyclohexene chemicalbook.com | Olefinic H | 5.6-5.8 |

| H adjacent to CN | ~2.8 | |

| Allylic H | ~2.1-2.4 | |

| 4-Methyl-1-cyclohexene chemicalbook.com | Olefinic H | ~5.4 |

| H adjacent to CH₃ | ~1.6-2.0 |

Table 2: Representative ¹³C NMR Data for Related Cyclohexene Derivatives

| Compound | Carbon | Chemical Shift (ppm) |

|---|---|---|

| 4-Cyano-1-cyclohexene | Olefinic C | ~125-127 |

| C-CN | ~122 | |

| C adjacent to CN | ~28 | |

| 4-Methyl-1-cyclohexene chemicalbook.com | Olefinic C | ~121, ~134 |

| C-CH₃ | ~30 |

Future studies will likely involve more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals and to determine the stereochemistry of reaction products. In-situ spectroscopic monitoring of reactions will also be crucial for identifying transient intermediates and understanding reaction kinetics.

Computational Approaches:

Density Functional Theory (DFT) has emerged as a powerful tool for studying reaction mechanisms, predicting reaction outcomes, and designing new catalysts. coe.edursc.orgrsc.org DFT calculations can be used to model the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of activation energies. mdpi.comrsc.org This information can provide a detailed understanding of the factors that control the regio- and stereoselectivity of a reaction. rsc.org

Future research will likely employ more sophisticated computational models that can accurately account for solvent effects and the influence of complex catalyst structures. rsc.orgarxiv.org The integration of computational data with experimental results will be essential for a comprehensive understanding of the chemical behavior of this compound and for the rational design of new synthetic strategies. arxiv.orgqunasys.com

Expansion of Synthetic Applications in Diverse Chemical Fields

The unique combination of a reactive double bond and a versatile cyano group makes this compound an attractive starting material for the synthesis of a wide range of valuable molecules. chemicalbook.comrsc.org Future research will focus on expanding its applications in various chemical fields, including pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical and Agrochemical Synthesis:

The cyclohexene scaffold is present in many biologically active natural products and synthetic drugs. rsc.org The cyano group can be readily converted into other functional groups commonly found in pharmaceuticals, such as amines and carboxylic acids. For example, a process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane from 4(5)-cyano-1-methylcyclohexene has been patented, indicating its potential as a precursor for pharmaceutical intermediates. google.com Future research will likely explore the use of this compound in the synthesis of novel drug candidates for various therapeutic areas. Similarly, its derivatives could find applications as active ingredients in new generations of agrochemicals.

Materials Science:

The double bond in this compound allows it to be used as a monomer in polymerization reactions. arizona.edusapub.org The resulting polymers could possess interesting properties due to the presence of the cyano group, which can influence polarity, thermal stability, and other material characteristics. sapub.org Future research could focus on the synthesis of novel polymers and copolymers with tailored properties for specific applications, such as advanced resins, coatings, and functional materials. specialchem.comchemrxiv.orgwiley-vch.de The development of degradable polymers from this monomer could also be an important area of research, addressing the growing need for sustainable materials. specialchem.comchemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4(or 5)-Cyano-1-methylcyclohexene, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nitrile introduction via nucleophilic substitution or cyanation reactions. For example, cyclohexene derivatives can undergo hydrocyanation using catalysts like nickel or palladium complexes. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to favor regioselectivity (4- vs. 5-cyano isomers). Monitor reaction progress with TLC or HPLC . Purify via column chromatography, and validate purity using GC-MS (retention time and mass fragmentation patterns) .

Q. How can NMR spectroscopy distinguish between 4-cyano and 5-cyano isomers of 1-methylcyclohexene?

- Methodology : Use - and -NMR to analyze coupling constants and chemical shifts. For the 4-cyano isomer, the methyl group’s protons will exhibit distinct splitting patterns due to proximity to the nitrile group. In -NMR, the nitrile carbon (≈120 ppm) and adjacent carbons show characteristic shifts. Compare with reference data from structurally similar compounds like 4-Cyanocyclohexene .

Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ≈220 nm for nitriles) and LC-MS to identify breakdown products. Surface adsorption effects (e.g., on glassware) should be minimized using silanized vials .

Advanced Research Questions

Q. How can regioselectivity in the synthesis of 4-cyano vs. 5-cyano isomers be mechanistically explained, and what computational tools validate these pathways?

- Methodology : Perform DFT calculations to compare transition-state energies for nitrile addition at the 4- and 5-positions. Analyze steric and electronic effects of the methyl group on cyclohexene’s ring strain. Experimental validation: Synthesize derivatives with isotopic labeling (e.g., -CN) and track regiochemistry via -NMR .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling point, polarity) of this compound?

- Methodology : Re-evaluate data using standardized protocols. For example, measure boiling point via differential scanning calorimetry (DSC) and compare with gas chromatography retention indices (e.g., using NIST reference data ). Address discrepancies by controlling for purity (≥98% via HPLC) and isomer composition .

Q. What advanced spectroscopic techniques are critical for characterizing the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For mechanistic insights, employ stopped-flow kinetics with UV-Vis or fluorescence detection. Synchrotron-based X-ray crystallography can resolve enzyme-inhibitor complexes if the compound acts as a nitrile hydratase substrate .

Q. How can researchers design experiments to analyze byproduct formation during large-scale synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) to identify trace byproducts. Optimize reaction quenching (e.g., rapid cooling) to minimize side reactions. Statistical tools like principal component analysis (PCA) can correlate impurity profiles with process variables (e.g., stirring rate, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.